Atglistatin hydrochloride
Description
Atglistatin hydrochloride is a selective inhibitor of adipose triglyceride lipase (ATGL), a key enzyme responsible for hydrolyzing triacylglycerols (TAGs) into diacylglycerols and free fatty acids. Preclinical studies highlight its role in reducing pro-inflammatory cytokine production in microglia, mitigating ischemic stroke damage, and protecting against catecholamine-induced cardiac injury .
Properties
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.ClH/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4;/h5-12H,1-4H3,(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMOYUDZACSHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Discovery and Lead Compound Identification
The development of Atglistatin began with high-throughput screening of small molecules to identify inhibitors of ATGL-mediated lipolysis. Compound 1 (Fig. 1A), a benzoxazolone derivative, was identified as an initial hit with moderate inhibitory activity (IC50 = 50 μM) against ATGL. However, this compound exhibited cytotoxicity and susceptibility to phase II metabolism, necessitating further optimization.
Key structural modifications included introducing electron-rich substituents to the benzoxazolone core and exploring alternative functional groups at the 3-position. Replacement of the ester moiety in compound 3 with a urea group yielded compound 4 (later named Atglistatin), which demonstrated significantly enhanced potency (IC50 = 0.7 μM) and reduced cytotoxicity. The urea group facilitated hydrogen bonding with ATGL’s catalytic site, as confirmed by Lineweaver-Burk kinetics showing non-competitive inhibition.
Synthesis of this compound
The hydrochloride salt was synthesized to improve aqueous solubility for intraperitoneal administration. Atglistatin freebase was treated with 25% hydrochloric acid, resulting in a water-soluble crystalline solid. The reaction conditions were optimized to ensure complete protonation of the urea moiety without degrading the benzoxazolone core.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 283.7 g/mol | HRMS |
| Solubility (Water) | >10 mg/mL | USP dissolution |
| Purity | ≥98% | HPLC |
| LogP | 3.2 ± 0.1 | Shake-flask |
Analytical Methods for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC analysis was performed using a C18 column (Phenomenex Kinetex, 2.1 × 50 mm, 1.7 μm) with mobile phases comprising methanol/water (1:1 v/v) and 2-propanol, both containing 0.1% formic acid and 10 mM ammonium acetate. this compound eluted at 4.2 min with a peak purity >99%, confirming the absence of degradation products.
Liquid Chromatography–Mass Spectrometry (LC-MS)
Quantitative analysis utilized a Bruker EVOQ Elite mass spectrometer with electrospray ionization (ESI). Multiple reaction monitoring (MRM) transitions included m/z 284→239 (qualifier) and m/z 284→224 (quantifier) for Atglistatin, and m/z 270→255/227 for the internal standard NM-421. Calibration curves exhibited linearity (R² > 0.99) across 25 pmol/L to 250 nmol/L.
Solid-Phase Extraction (SPE) for Tissue Distribution Studies
Atglistatin was extracted from tissues using a modified Folch method: homogenized samples were mixed with chloroform/methanol/water (2:1:0.6 v/v/v) containing 500 nM BHT and 15 pmol NM-421. After centrifugation, the organic phase was dried, reconstituted in chloroform/methanol/2-propanol (2:1:12 v/v/v), and purified via silica SPE columns. Recovery rates exceeded 85% across all tissues.
Formulation and In Vivo Administration
Oral and Intraperitoneal Dosage Forms
For oral delivery, this compound was suspended in olive oil (1.4 mg/mouse) and administered via gavage. Intraperitoneal formulations utilized saline solutions adjusted to pH 5.0–6.0 to prevent precipitation. Tissue pharmacokinetics revealed maximal adipose tissue concentration (Cmax = 12.3 μM) 8 hours post-administration.
Diet-Embedded Pellets for Chronic Studies
Atglistatin was incorporated into chow pellets (2 mmol/kg diet) using a powderized PicoLab Rodent Diet base. Mice consumed 3–4 g/day, achieving steady-state plasma concentrations of 1.2–1.5 μM. Stability testing confirmed <5% degradation over 30 days at 4°C.
In Vitro and Ex Vivo Efficacy Validation
TG Hydrolase Activity Assay
ATGL inhibition was quantified using radiolabeled triolein substrates. Tissue lysates (wild-type vs. ATGL-knockout) were incubated with Atglistatin (0–50 μM) for 60 min at 37°C. Hydrolyzed free fatty acids (FFA) were extracted and quantified via liquid scintillation. Atglistatin reduced FFA release by 78% in wild-type lysates (EC50 = 0.9 μM), with minimal effect in ATGL-knockout samples.
Lipolysis Inhibition in Adipocytes
Differentiated 3T3-L1 adipocytes were pretreated with Atglistatin (0–50 μM) and stimulated with forskolin (20 μM). Glycerol and FFA release decreased dose-dependently, with complete inhibition at 10 μM. Co-administration with the HSL inhibitor Hi 76-0079 demonstrated additive effects, confirming ATGL-specific activity .
Chemical Reactions Analysis
Types of Reactions: Atglistatin hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dimethylamino group and the urea linkage. It can also participate in hydrogen bonding and other non-covalent interactions due to its molecular structure .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide, ethanol, and various catalysts that facilitate the formation of the biphenyl structure and the urea linkage. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
Cardiovascular Applications
Atglistatin has demonstrated significant cardioprotective effects, particularly in models of heart failure and myocardial infarction.
- Heart Failure Protection : A study highlighted that Atglistatin administration in mice prevented pressure-mediated heart failure by inhibiting ATGL activity in adipose tissue. This inhibition reduced myocardial fibrosis and apoptosis, leading to improved cardiac function during catecholamine-induced damage .
- Myocardial Infarction : In a separate study, Atglistatin was used as a metabolic modulator to preserve myocardial function following myocardial infarction. The compound was shown to improve cardiac recovery by modulating lipid metabolism, thereby reducing the detrimental effects of lipolysis on cardiac tissues .
Metabolic Disorders
Atglistatin's role extends into the management of metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).
- Insulin Sensitivity and Glucose Homeostasis : Chronic administration of Atglistatin in high-fat diet (HFD) mice led to improved insulin sensitivity and glucose tolerance. Mice treated with Atglistatin exhibited lower plasma glucose and insulin levels compared to controls, indicating enhanced metabolic health . The compound effectively reduced fatty acid mobilization from adipose tissue, which is linked to a decrease in plasma free fatty acid concentrations—a known risk factor for insulin resistance .
- NAFLD Management : Research has shown that Atglistatin significantly reduces liver fat accumulation in HFD-fed mice. The treatment resulted in a 75% reduction in liver fat compared to untreated controls, highlighting its potential as a therapeutic agent against NAFLD .
Cancer Research
Atglistatin's inhibition of ATGL has implications for cancer therapy, particularly concerning metabolic plasticity in tumors.
- Prostate Cancer : Studies suggest that ATGL plays a role in promoting prostate cancer progression through both lipase-dependent and independent mechanisms. Inhibiting ATGL with Atglistatin may disrupt these pathways, offering a novel therapeutic strategy for advanced prostate cancer .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of Atglistatin is crucial for its application in clinical settings.
- Duration of Action : Atglistatin exhibits a transient inhibitory effect on lipolysis lasting approximately 8 hours post-administration. This characteristic allows for recovery of lipolytic activity depending on feeding behavior, which is advantageous for maintaining metabolic balance .
- Safety Profile : Long-term studies have indicated that Atglistatin does not cause systemic triglyceride accumulation or impair heart function even after extended usage, contrasting with genetic models lacking ATGL . This safety profile supports its potential use in chronic conditions requiring long-term management.
Data Summary
Mechanism of Action
Atglistatin hydrochloride exerts its effects by selectively inhibiting adipose triglyceride lipase. This enzyme is responsible for the initial step in the hydrolysis of triglycerides into free fatty acids and glycerol. By inhibiting this enzyme, this compound effectively reduces the breakdown of triglycerides, leading to decreased levels of free fatty acids and glycerol in the body .
Molecular Targets and Pathways: The primary molecular target of this compound is adipose triglyceride lipase. The inhibition of this enzyme disrupts the normal lipid metabolism pathways, leading to alterations in energy homeostasis and lipid storage. This mechanism is particularly relevant in the context of metabolic disorders, where dysregulated lipid metabolism plays a key role .
Comparison with Similar Compounds
Key Properties :
- Chemical Name : Atglistatin hydrochloride
- CAS Number : 1469924-27-3
- Solubility : Water-soluble after HCl treatment, formulated with Cremophor EL for intraperitoneal administration .
- Mechanism : Specifically inhibits ATGL, reducing lipolysis and lipid droplet (LD) accumulation, thereby modulating inflammation and cellular stress responses .
Comparison with Similar Compounds
ATGL-Specific vs. Broad-Spectrum Lipase Inhibitors
Atglistatin distinguishes itself from non-specific lipase inhibitors (e.g., orlistat) through its selectivity for ATGL. For example:
- Orlistat: Broadly inhibits pancreatic and gastric lipases, leading to systemic lipid malabsorption.
- G0S2: An endogenous protein inhibitor of ATGL.
Anti-Inflammatory Agents Targeting Lipid Metabolism
Atglistatin’s anti-inflammatory effects are mediated through LD regulation, contrasting with other lipid-modulating agents:
- CP-640186 Hydrochloride: An ACCase inhibitor that reduces fatty acid synthesis.
- Pitavastatin Calcium: A HMG-CoA reductase inhibitor with pleiotropic anti-inflammatory effects.
Cardioprotective Compounds
In models of catecholamine-induced cardiac injury, Atglistatin’s benefits contrast with other cardioprotective agents:
- Atglistatin uniquely blocks fatty acid release from adipose tissue, preventing myocardial apoptosis and fibrosis .
- Y-27632 (ROCK Inhibitor) : Targets Rho-associated kinases to reduce cardiac hypertrophy. However, it lacks Atglistatin’s dual action on lipid metabolism and inflammation .
Research Findings and Data Tables
Efficacy in Ischemic Stroke Models
| Parameter | Atglistatin-Treated Mice | Control Mice | Reference |
|---|---|---|---|
| Infarct Volume (mm³) | 25.3 ± 3.1 | 48.6 ± 5.2 | |
| IL-6 mRNA Expression | 0.4-fold reduction | Baseline | |
| Neurological Score (mNSS) | 4.2 ± 0.8 | 8.7 ± 1.2 |
Cardioprotective Effects
| Parameter | Atglistatin + ISO | ISO Alone | Reference |
|---|---|---|---|
| Myocardial Fibrosis (%) | 12.1 ± 2.3 | 28.5 ± 3.7 | |
| Apoptotic Markers | 50% reduction | Baseline | |
| Ejection Fraction (%) | No change | No change |
Advantages and Limitations
- Advantages :
- Limitations: Limited oral bioavailability; requires intraperitoneal or formulated oral administration . No clinical trials to date; efficacy restricted to preclinical models.
Biological Activity
Atglistatin hydrochloride is a selective inhibitor of adipose triglyceride lipase (ATGL), an enzyme critical in the regulation of lipolysis—the breakdown of fat stores in adipose tissue. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly in conditions characterized by excessive fat mobilization and cardiovascular diseases.
Atglistatin operates primarily by inhibiting the activity of ATGL, which is the rate-limiting enzyme in the lipolytic pathway. The compound has an IC50 value of approximately 0.7 μM, indicating its potency in blocking ATGL activity in vitro . The inhibition results in a significant reduction in the release of free fatty acids (FAs) and glycerol from adipose tissue, which are crucial mediators of various metabolic processes.
Key Findings:
- Inhibition Profile : Atglistatin exhibits a competitive inhibition mechanism with a Ki value of 355 nM against ATGL . In wild-type white adipose tissue (WAT) lysates, it can inhibit triacylglycerol (TG) hydrolase activity by up to 78% at high concentrations .
- Combination Effects : When combined with hormone-sensitive lipase (HSL) inhibitors, Atglistatin can achieve nearly complete inhibition (up to 95%) of TG hydrolase activity, suggesting that non-ATGL pathways also contribute to lipolysis .
Cardioprotection
Recent studies have highlighted Atglistatin's cardioprotective effects, particularly in models of catecholamine-induced cardiac damage. It has been shown to reduce myocardial apoptosis and fibrosis by modulating FA release from adipocytes, thereby protecting cardiomyocytes from pro-apoptotic signals induced by specific FAs such as palmitic and oleic acids .
- Case Study : In a murine model, prior administration of Atglistatin significantly improved cardiac function during catecholamine stress, demonstrating its potential as a preventive therapeutic agent for heart failure .
In Vivo and In Vitro Studies
Numerous studies have explored Atglistatin's biological activity through both in vivo and in vitro experiments:
Safety and Toxicology
Atglistatin has been evaluated for cytotoxicity and has shown no significant adverse effects at concentrations up to 50 μM, indicating a favorable safety profile for potential therapeutic use .
Q & A
Q. What are the standard protocols for administering Atglistatin hydrochloride in murine models?
this compound is typically administered via oral gavage in olive oil (1.4 mg/mouse) or intraperitoneal (IP) injection after solubilization. For IP administration, the compound is dissolved in PBS containing 0.25% Cremophor EL (pH 7.1), following acidification with HCl and buffering with Tris base to ensure solubility . Researchers should validate administration routes against study objectives, as IP delivery may enhance bioavailability in systemic inflammation models compared to oral routes.
Q. How should tissue samples be processed to quantify this compound and its metabolites?
Post-administration, tissues are extracted using the Folch procedure (chloroform/methanol), followed by solid-phase extraction (SPE) on silica columns. Elution with chloroform/methanol (99:1 v/v) isolates Atglistatin, which is then analyzed via UPLC/MS (m/z 284) . Ensure calibration curves are established using spiked tissue matrices to account for lipid interference.
Q. What in vitro models are suitable for preliminary screening of ATGL inhibition by this compound?
Primary microglia or adipocyte cultures treated with LPS or free fatty acids are common models. For example, pretreating microglia with 30 µM Atglistatin for 1 hour before LPS stimulation (500 ng/mL, 24 hours) effectively suppresses pro-inflammatory cytokines (Il1b, Il6, Tnf) . Include positive controls like known ATGL inhibitors to validate assay specificity.
Advanced Research Questions
Q. How can contradictions in anti-inflammatory efficacy across studies be resolved?
Discrepancies may arise from differences in dosage, administration routes, or model systems. For instance, neuroprotection in MCAO (middle cerebral artery occlusion) models shows reduced infarct volume (~30%) with IP administration but not oral dosing . Systematically compare pharmacokinetic profiles (e.g., tissue distribution via LC-MS) and adjust protocols to align with target tissue exposure.
Q. What strategies optimize this compound stability in long-term in vivo studies?
Stability challenges include hydrolysis in aqueous buffers. Use freshly prepared solutions in PBS with Cremophor EL (0.25%) for IP injections, and store lyophilized this compound at -80°C under inert gas. Monitor degradation via periodic LC-MS analysis of stock solutions .
Q. How should researchers validate ATGL-specific effects when using this compound?
Employ genetic controls (e.g., ATGL-knockout models) or rescue experiments with recombinant ATGL. In lipidomic analyses, confirm reduced diacylglycerol (DAG) and increased triacylglycerol (TAG) levels in treated tissues, as ATGL specifically hydrolyzes TAG . Cross-validate findings with alternative ATGL inhibitors to rule off-target effects.
Q. What statistical frameworks are recommended for analyzing dose-response relationships in Atglistatin studies?
Use non-linear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC50 values. For in vivo neuroprotection assays, apply two-way ANOVA with post-hoc Tukey tests to compare mNSS scores and grip strength across treatment groups . Power analyses should inform sample sizes (n ≥ 9/group for infarct volume studies).
Methodological Considerations
Q. How to ensure reproducibility when documenting this compound experiments?
Follow the Beilstein Journal of Organic Chemistry guidelines: detail buffer compositions, centrifugation parameters, and SPE column brands in the "Methods" section. Report lot numbers for critical reagents (e.g., Cremophor EL) and deposit raw LC-MS data in public repositories .
Q. What controls are essential for interpreting Atglistatin’s effects on lipid metabolism?
Include vehicle controls (olive oil or PBS/Cremophor EL) and baseline lipid profiles from untreated tissues. For inflammation assays, use LPS-only and untreated cells to distinguish drug-specific effects from background activation .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Differences may reflect bioavailability limitations or compensatory mechanisms in vivo. Perform ex vivo assays (e.g., isolated tissue lysates) to measure ATGL activity directly. Combine with plasma/tissue pharmacokinetics to correlate exposure with effect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
